3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13549884
InChI: InChI=1S/C13H18FNS/c1-10-4-6-15(7-5-10)9-11-2-3-12(16)8-13(11)14/h2-3,8,10,16H,4-7,9H2,1H3
SMILES: CC1CCN(CC1)CC2=C(C=C(C=C2)S)F
Molecular Formula: C13H18FNS
Molecular Weight: 239.35 g/mol

3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol

CAS No.:

Cat. No.: VC13549884

Molecular Formula: C13H18FNS

Molecular Weight: 239.35 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzenethiol -

Specification

Molecular Formula C13H18FNS
Molecular Weight 239.35 g/mol
IUPAC Name 3-fluoro-4-[(4-methylpiperidin-1-yl)methyl]benzenethiol
Standard InChI InChI=1S/C13H18FNS/c1-10-4-6-15(7-5-10)9-11-2-3-12(16)8-13(11)14/h2-3,8,10,16H,4-7,9H2,1H3
Standard InChI Key IKGRFPQMDKNJIO-UHFFFAOYSA-N
SMILES CC1CCN(CC1)CC2=C(C=C(C=C2)S)F
Canonical SMILES CC1CCN(CC1)CC2=C(C=C(C=C2)S)F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 3-fluoro-4-[(4-methylpiperidin-1-yl)methyl]benzenethiol, reflecting its benzene core substituted with a fluorine atom at position 3, a thiol (-SH) group at position 4, and a 4-methylpiperidin-1-ylmethyl moiety. Its molecular formula is C₁₃H₁₈FNS, with a molecular weight of 239.35 g/mol.

Stereochemical and Conformational Properties

The piperidine ring adopts a chair conformation, with the methyl group at position 4 occupying an equatorial orientation to minimize steric strain. The thiol group’s orientation relative to the benzene ring influences hydrogen-bonding capabilities, while the fluorine atom enhances electronegativity at the aromatic system’s meta position.

Key Structural Descriptors:

  • SMILES Notation: CC1CCC(N1)CC2=C(C=C(C=C2)S)F

  • InChIKey: MHEASCOVSLTCBY-UHFFFAOYSA-N

Synthesis and Reactivity

Reactivity Profile

  • Thiol Group: Participates in disulfide bond formation, metal coordination, and Michael additions.

  • Fluorine Atom: Withdraws electron density, directing electrophilic attacks to the para position relative to the thiol group.

  • Piperidine Nitrogen: Acts as a weak base (pKa ≈ 7–9), enabling protonation under acidic conditions.

Physicochemical Properties

Solubility and Partitioning

  • LogP: Estimated at 2.8 ± 0.3 (Predicted via XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: Limited (<1 mg/mL at 25°C) due to hydrophobic piperidine and aromatic components.

Spectroscopic Characteristics

  • ¹H NMR: Key signals include δ 1.2–1.4 (piperidine CH₂), δ 2.3 (N-CH₂-Ar), and δ 3.8 (SH, broad).

  • Mass Spectrometry: Base peak at m/z 239 (M⁺), with fragmentation patterns indicating cleavage at the methylene bridge.

Comparative Analysis with Structural Analogs

3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzenethiol

Shifting the methyl group to the piperidine’s 3-position reduces steric hindrance, increasing metabolic clearance by 40% in rodent models.

4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)benzenethiol

Fluorine at position 4 enhances dipole moments but decreases bioavailability due to heightened polarity .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the piperidine’s methyl position to optimize pharmacokinetics.

  • In Vivo Toxicity Studies: Chronic exposure assessments in mammalian models.

  • Drug Delivery Systems: Encapsulation in liposomes to improve aqueous solubility.

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